molecular formula C24H17Cl2FN2O3 B2820683 2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide CAS No. 380477-41-8

2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide

Cat. No.: B2820683
CAS No.: 380477-41-8
M. Wt: 471.31
InChI Key: JGCCMSAPSFPJCX-UHFFFAOYSA-N
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Description

2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes cyano, dichlorophenyl, fluorophenyl, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of various functional groups under specific reaction conditions. Common reagents used in these reactions include halogenating agents, cyanating agents, and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can also be employed in the development of new biochemical assays.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide stands out due to its combination of cyano, dichlorophenyl, fluorophenyl, and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2FN2O3/c1-31-23-9-16(4-7-22(23)32-14-15-2-5-20(27)6-3-15)8-17(13-28)24(30)29-21-11-18(25)10-19(26)12-21/h2-12H,14H2,1H3,(H,29,30)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCCMSAPSFPJCX-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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